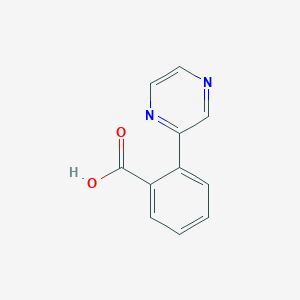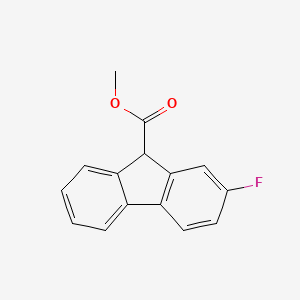
Methyl 2-fluoro-9H-fluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluorofluorene-9-carboxylic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a fluorine atom and a carboxylic acid methyl ester group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorofluorene-9-carboxylic acid methyl ester typically involves the esterification of 2-fluorofluorene-9-carboxylic acid with methanol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluorofluorene-9-carboxylic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of aqueous acid or base.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-fluorofluorene-9-carboxylic acid and methanol.
Reduction: 2-fluorofluorene-9-methanol.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-fluorofluorene-9-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-fluorofluorene-9-carboxylic acid methyl ester largely depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and methanol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene-9-carboxylic acid methyl ester: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-chlorofluorene-9-carboxylic acid methyl ester: Contains a chlorine atom instead of fluorine, which can influence its reactivity and physical properties.
Uniqueness
The presence of the fluorine atom in 2-fluorofluorene-9-carboxylic acid methyl ester imparts unique chemical properties, such as increased stability and reactivity in certain substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propriétés
Numéro CAS |
97677-58-2 |
|---|---|
Formule moléculaire |
C15H11FO2 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
methyl 2-fluoro-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C15H11FO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3 |
Clé InChI |
VPYLZVIVLIRHOZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


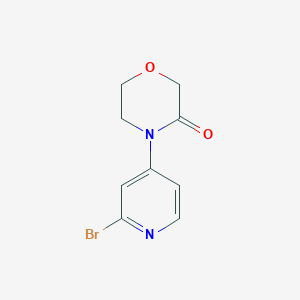
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)

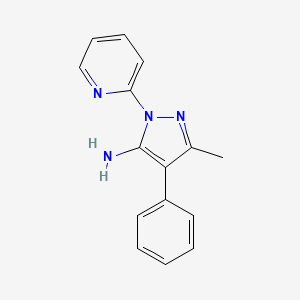
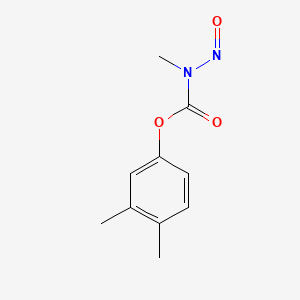


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)


![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)


